molecular formula C83H134F3N29O38P2 B6295371 (Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) Trifluoroacetate CAS No. 2022956-55-2

(Ser(PO3H2)202,Thr(PO3H2)205)-Tau Peptide (194-213) Trifluoroacetate

Cat. No. B6295371
CAS RN: 2022956-55-2
M. Wt: 2265.1 g/mol
InChI Key: OAQXHCGHEZWIOR-NYEVKLOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Tau Peptide (194-213) Trifluoroacetate, also known as (Ser(PO3H2)202,Thr(PO3H2)205)-Tau, is a peptide derived from the microtubule-associated protein tau. It is a highly conserved protein that plays a key role in the formation and stabilization of microtubules and is found in the cytoskeleton of eukaryotic cells. This peptide has been studied extensively in the laboratory, as it has potential applications in a variety of scientific fields, including neuroscience, biochemistry, and drug discovery.

Scientific Research Applications

Role in Alzheimer's Disease

A series of peptides, including a bisphosphorylated derivative of the Tau protein, were synthesized to understand their conformation and role in Alzheimer's disease. These peptides were specifically recognized by an Alzheimer's disease-specific monoclonal antibody, indicating their importance in the disease pathology. The study showed that the nonphosphorylated peptide adopts a random coil conformation in aqueous solution, becoming more ordered in a beta-type structure with increased hydrophobicity. The phosphorylated peptide exhibited similar trends, with a stronger tendency to form an extended structure, indicating the significance of phosphorylation in the structure and function of Tau peptides in Alzheimer's disease context (Daly et al., 2000).

Involvement in Aberrant Glycosylation and Phosphorylation

The phosphorylation of tau protein, a phenomenon commonly observed in Alzheimer's disease (AD), was studied in relation to glycosylation. The study found that cdk5 phosphorylated tau at multiple sites, including Ser202 and Thr205, and that GSK-3β phosphorylated all cdk5-catalyzed sites except Ser235. The glycosylation seemed to precede hyperphosphorylation in AD, suggesting a potential mechanism involving aberrant glycosylation and phosphorylation of tau in the progression of neurofibrillary degeneration in AD (Liu et al., 2002).

Synthesis and Application in Biomineralization Material Science

The chemistry of phosphoserine containing peptides and polypeptides was explored to develop new biomineralization material science. Selective cleavage of O,O′-diphenyl phospho-protecting groups of Ser(PO3Ph2) was achieved, leading to the synthesis of Ser(P)-containing dipeptides and tetrapeptides. These synthesized peptides were used to understand biomineralization processes and develop hybrid formulations of marine and biomimetic protein minerals (Yamamoto et al., 2003).

Phosphorylation and Structural Effects in Tau Protein

Tau protein's post-translational modifications, phosphorylation and OGlcNAcylation, were studied, revealing their opposing structural effects. The study synthesized a series of peptides derived from the proline-rich domain of tau and observed that phosphorylation favored the formation of polyproline helix (PPII), whereas OGlcNAcylation opposed it. This suggests that phosphorylation at specific sites, including Thr205, significantly influences the structural and functional aspects of tau protein in the context of Alzheimer's disease (Brister et al., 2014).

properties

IUPAC Name

(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phosphonooxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H133N29O36P2.C2HF3O2/c1-39(116)61(76(135)110-27-9-16-56(110)78(137)138)106-66(125)45(12-5-23-91-81(87)88)100-69(128)49(35-113)102-65(124)44(11-4-22-90-80(85)86)99-68(127)48(34-112)97-58(119)30-93-73(132)55-15-8-26-109(55)77(136)62(40(2)146-148(142,143)144)105-60(121)32-95-72(131)54-14-7-25-108(54)75(134)52(38-145-147(139,140)141)98-59(120)31-94-71(130)53-13-6-24-107(53)74(133)51(37-115)104-70(129)50(36-114)103-67(126)46(28-41-17-19-42(117)20-18-41)96-57(118)29-92-64(123)47(33-111)101-63(122)43(82)10-3-21-89-79(83)84;3-2(4,5)1(6)7/h17-20,39-40,43-56,61-62,111-117H,3-16,21-38,82H2,1-2H3,(H,92,123)(H,93,132)(H,94,130)(H,95,131)(H,96,118)(H,97,119)(H,98,120)(H,99,127)(H,100,128)(H,101,122)(H,102,124)(H,103,126)(H,104,129)(H,105,121)(H,106,125)(H,137,138)(H4,83,84,89)(H4,85,86,90)(H4,87,88,91)(H2,139,140,141)(H2,142,143,144);(H,6,7)/t39-,40-,43+,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+,61+,62+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQXHCGHEZWIOR-NYEVKLOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C2CCCN2C(=O)C(C(C)OP(=O)(O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(COP(=O)(O)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)OP(=O)(O)O)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@H](COP(=O)(O)O)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H134F3N29O38P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2265.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.